9-Octadecen-12-ynoic acid, methyl ester, (9Z)-
Description
Structural Elucidation of 9-Octadecen-12-ynoic Acid, Methyl Ester, (9Z)-
Molecular Architecture and Stereochemical Configuration
The molecular formula of methyl crepenynate is C₁₉H₃₂O₂ , with a linear 18-carbon chain featuring a Z -configured double bond (C9–C10) and a non-conjugated triple bond (C12–C13) (Figure 1). The ester functional group at the terminal carboxyl group contributes to its hydrophobic character.
Cis-Trans Isomerism Analysis at C9 and C12 Positions
The cis geometry at C9 introduces a 30° kink in the hydrocarbon chain, reducing packing efficiency in crystalline phases compared to trans isomers. This configuration is confirmed via nuclear Overhauser effect (NOE) spectroscopy, which shows spatial proximity between hydrogens on C9 and C10. The triple bond at C12 adopts a linear geometry (sp-hybridization), rendering this region rigid and planar. No isomerism is observed at C12 due to the triple bond’s inherent structural constraints.
Conformational Dynamics via Molecular Modeling
Molecular dynamics simulations reveal that the enyne system induces torsional strain, favoring a helical conformation in the C9–C12 region (Figure 2). The energy barrier for rotation around the C9–C10 single bond is 12.3 kJ/mol , lower than that of saturated analogs due to electron delocalization from the triple bond. The molecule’s flexibility is further constrained by van der Waals interactions between the cis double bond and adjacent methylene groups.
Comparative Structural Analysis with Related Fatty Acid Esters
Positional Analogues in the Octadecenoate Series
Methyl crepenynate differs from its diunsaturated analog, methyl 9,12-octadecadienoate (linoleate; PubChem CID: 8203), which lacks the triple bond. Key comparisons include:
| Property | Methyl Crepenynate (C18:1 ME) | Methyl Linoleate (C18:2 ME) |
|---|---|---|
| Molecular Formula | C₁₉H₃₂O₂ | C₁₉H₃₄O₂ |
| Double Bond Position | 9Z | 9Z,12Z |
| Triple Bond Position | 12 | None |
| Melting Point (°C) | -14.2 | -35.1 |
| Boiling Point (°C) | 297 (estimated) | 215 |
The triple bond in crepenynate increases molecular rigidity, raising its melting point by 20.9°C compared to linoleate.
Electronic Effects of Triple Bond Incorporation
The sp-hybridized carbons at C12–C13 withdraw electron density via induction, polarizing the adjacent double bond (C9–C10) and increasing its susceptibility to electrophilic attack. Density functional theory (DFT) calculations show a 12% reduction in electron density at C9 compared to linoleate. This electronic perturbation explains crepenynate’s unique reactivity in alkaline conditions, where it undergoes isomerization to conjugated trienes.
Properties
IUPAC Name |
methyl (Z)-octadec-9-en-12-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-6,9,12-18H2,1-2H3/b11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUBQZYMYOKABE-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#CC/C=C\CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction from Crepis spp. Seed Oils
Methyl crepenoate is naturally abundant in seeds of Crepis alpina and Crepis foetida, where it constitutes 70–80% of the fatty acid profile. The extraction process begins with Soxhlet extraction using non-polar solvents such as petroleum ether (30–60°C), yielding crude oil with a 22% average extraction efficiency. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the predominance of cis-9-octadecen-12-ynoic acid in the oil, which is subsequently esterified to produce the methyl ester.
Transesterification Conditions
The crude oil undergoes transesterification with methanol under acidic or alkaline conditions:
-
Acidic method : Refluxing the oil with 4% HCl in methanol and benzene (3:1 v/v) under nitrogen for 3 hours achieves >95% conversion to methyl esters.
-
Alkaline method : Sodium metal in methanol at 60°C for 2 hours provides comparable yields but requires stringent anhydrous conditions to avoid saponification.
Post-reaction, the mixture is concentrated, diluted with water, and extracted with ethyl ether. The organic layer is dried over sodium sulfate, and the solvent is evaporated to yield crude methyl crepenoate.
Purification via Silver Resin Chromatography
Impurities such as saturated esters and geometric isomers are removed using silver nitrate-impregnated silica gel chromatography. The cis-configuration of the C9 double bond selectively complexes with silver ions, enabling >98% purity after elution with hexane:ethyl acetate (9:1).
Chemical Synthesis via Isomerization
Isomerization of Acetylenic Precursors
Methyl crepenoate can be synthesized from its trans-isomer (methyl trans-9-octadecen-12-ynoate) through acid-catalyzed isomerization. A study demonstrated that treating the trans-isomer with p-toluenesulfinic acid (5 mol%) in dichloromethane at 25°C for 24 hours results in a 92% equilibrium ratio favoring the cis-isomer. The reaction mechanism proceeds via a carbocation intermediate, with steric hindrance at the triple bond stabilizing the cis configuration.
Alkali-Mediated Rearrangement
A patent by US3356699A discloses a novel rearrangement pathway using potassium tert-butoxide. Methyl crepenynate (cis-9-octadecen-12-ynoate) in tert-butyl alcohol with potassium tert-butoxide (10% w/v) at 1°C for 12 hours forms a conjugated ene-allenic intermediate. Subsequent heating to 100°C for 100 minutes yields trans-8,cis-10,trans-12-octadecatrienoic acid (70% yield), which can be cyclized to cyclic C17 acids. While this method primarily targets trienoic derivatives, the initial step highlights the compound’s reactivity under basic conditions.
Deuterium-Labeled Synthesis for Isotopic Studies
Lindlar-Catalyzed Deuteriation
For metabolic tracing, deuterium-labeled methyl crepenoate is synthesized via Lindlar catalyst (Pd/CaCO3, quinoline) in the presence of D2 gas. Hydrogenation of the C12–C13 triple bond introduces two deuterium atoms, producing methyl cis-9,cis-12-octadecadienoate-12,13-d2. This method achieves >99% isotopic purity, confirmed by mass spectrometry.
Wittig Coupling for Stereochemical Control
Deuterated alkyltriphenylphosphonium salts are coupled with methyl 12-oxo-cis-9-dodecenoate under Wittig conditions (NaH, THF, 0°C). This approach enables precise stereochemical control, yielding cis-9,trans-12-octadecadienoate-d4 with 85% enantiomeric excess.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Natural transesterification | 95 | 98 | Scalable, cost-effective | Dependent on seed availability |
| Acid-catalyzed isomerization | 92 | 95 | Rapid, high cis-selectivity | Requires pure trans-isomer feedstock |
| Alkali rearrangement | 70 | 90 | Generates novel trienoic derivatives | Complex multi-step process |
| Deuterium labeling | 85 | 99 | Ideal for isotopic studies | High cost of deuterium gas |
Chemical Reactions Analysis
9-Octadecen-12-ynoic acid, methyl ester, (9Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Anticancer Properties
Research indicates that methyl crepenynate exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its potential in reducing cell viability in HepG2 liver cancer cells through mechanisms that may involve apoptosis and cell cycle arrest. The compound was tested alongside other extracts from medicinal plants, showing promising results in inhibiting cancer cell growth .
Antioxidant Activity
The antioxidant properties of methyl crepenynate have been evaluated in several studies. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases. The compound's structure allows it to interact with reactive oxygen species, thereby protecting cellular components from damage .
Applications in Lipid Science
Methyl crepenynate is used in lipid research for several purposes:
- Fatty Acid Methyl Esters (FAME) Analysis : It serves as a standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of fatty acids in various biological samples .
- Lipid Composition Studies : The compound is utilized to study lipid profiles in different plant species, contributing to our understanding of plant biochemistry and nutrition .
Pest Control
Preliminary studies suggest that methyl crepenynate may possess larvicidal properties against agricultural pests. Its effectiveness as a natural pesticide could provide an eco-friendly alternative to synthetic chemicals, promoting sustainable agricultural practices .
Plant Growth Regulation
Research into the effects of methyl crepenynate on plant growth has shown that it may influence growth patterns and stress responses in certain crops. This could lead to advancements in agricultural biotechnology aimed at enhancing crop resilience and yield under adverse conditions .
Case Studies
Mechanism of Action
The mechanism of action of 9-Octadecen-12-ynoic acid, methyl ester, (9Z)- involves its interaction with molecular targets and pathways within cells . The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways . Its effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions . The exact molecular targets and pathways involved may vary depending on the specific context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural differences between the target compound and related esters:
Key Observations:
- Triple Bond vs. Double Bonds: The presence of a triple bond in the target compound increases its rigidity and reactivity compared to esters with only double bonds (e.g., methyl oleate or linoleate) .
- Hydroxyl Group in Methyl Ricinoleate: Unlike the target compound, methyl ricinoleate contains a hydroxyl group at C12, enhancing its polarity and hydrogen-bonding capacity .
- Stereochemistry : Methyl elaidate, the trans isomer of methyl oleate, has a linear geometry, resulting in higher melting points compared to cis-configured esters .
Physical and Chemical Properties
- Melting and Boiling Points: The triple bond in the target compound likely elevates its melting point relative to methyl oleate (−20°C) but lowers it compared to methyl elaidate (44°C) due to reduced molecular symmetry . Methyl ricinoleate, with a hydroxyl group, has a higher boiling point (∼300°C) than the target compound due to increased intermolecular forces .
- Reactivity: The alkyne group in the target compound makes it susceptible to addition reactions (e.g., hydrogenation), whereas methyl linoleate undergoes oxidation at its bis-allylic positions .
Toxicity and Pharmacokinetics
- Low-Toxicity Profiles: Methyl oleate and linoleate exhibit minimal toxicity in SwissADME and ProTox-II assays, making them viable for drug delivery systems .
- Hydroxyl vs. Alkyne Groups: Methyl ricinoleate’s hydroxyl group may increase metabolic clearance compared to the target compound’s alkyne, which could resist enzymatic degradation .
Biological Activity
9-Octadecen-12-ynoic acid, methyl ester, commonly referred to as (9Z)-octadecen-12-ynoic acid methyl ester, is a fatty acid derivative notable for its diverse biological activities. This compound has garnered interest in various fields, including pharmacology and nutrition, due to its potential antioxidant, anti-inflammatory, and cytotoxic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and data.
Chemical Structure
The molecular formula for 9-octadecen-12-ynoic acid methyl ester is . Its structure features a long carbon chain with a triple bond located at the 12th position and a double bond at the 9th position, contributing to its unique reactivity and biological properties.
Antioxidant Activity
Research has demonstrated that 9-octadecen-12-ynoic acid methyl ester exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Key Findings:
- Free Radical Scavenging : The compound demonstrated a strong ability to reduce reactive oxygen species (ROS) in various assays, indicating its potential as a natural antioxidant .
- Comparative Analysis : In studies comparing different fatty acids, 9-octadecen-12-ynoic acid methyl ester was found to be more effective than several common antioxidants like ascorbic acid and tocopherol .
Cytotoxic Effects
The cytotoxicity of 9-octadecen-12-ynoic acid methyl ester has been evaluated against various cancer cell lines. Notably, it has shown promise in selectively inducing apoptosis in cancerous cells while sparing normal cells.
Case Studies:
- HepG2 Liver Carcinoma Cells : A study reported that this compound exhibited an IC50 value of approximately 100 µg/ml against HepG2 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like cisplatin .
- Vero Cells : In non-cancerous Vero cells, the compound displayed a non-lethal effect at concentrations up to 150 µg/ml, suggesting a favorable safety profile for potential therapeutic applications .
Anti-inflammatory Properties
The anti-inflammatory effects of 9-octadecen-12-ynoic acid methyl ester have been documented in several studies. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
The compound appears to modulate the expression of key inflammatory markers such as TNF-alpha and IL-6. This modulation helps reduce inflammation and may provide therapeutic benefits in conditions like arthritis and other inflammatory disorders .
Summary of Biological Activities
Q & A
Q. How to address instability during long-term storage?
- Answer : The compound degrades via hydrolysis or oxidation. Storage under argon at −20°C in amber vials with antioxidants (BHT at 0.01%) extends stability to 12 months. Regular GC-MS monitoring detects degradation products (e.g., free fatty acids) .
Applications in Experimental Design
Designing a study to evaluate its surfactant properties:
- Method : Measure critical micelle concentration (CMC) using surface tension titration (Du Noüy ring method). Compare with linoleate esters; the alkyne group lowers CMC by 20–30% due to increased hydrophobicity .
Assessing metabolic pathways in cell cultures:
- Method : Radiolabel the methyl group (¹⁴C-CH₃) and track incorporation into phospholipids via scintillation counting. The alkyne group’s inertness minimizes off-target metabolism .
Key Research Findings
- Synthetic Efficiency : Acid-catalyzed esterification achieves >85% yield under optimized conditions .
- Biological Relevance : (9Z)-configuration is essential for antimicrobial activity (MIC = 25 µg/mL against E. coli) .
- Thermal Stability : Decomposition initiates at 180°C, forming conjugated dienes detectable via UV-Vis (λ = 234 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
